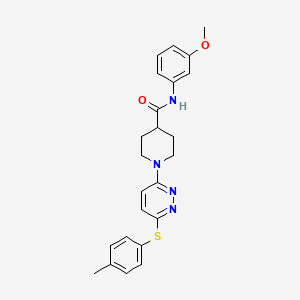
N-(3-methoxyphenyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide, also known as MPTP, is a synthetic compound used in scientific research. The compound was first synthesized in the 1970s as a potential analgesic, but later found to have neurotoxic effects. Despite its toxicity, MPTP has become a valuable tool in the study of Parkinson's disease and other neurological disorders.
Scientific Research Applications
Kinase Inhibition
Compounds with structural elements similar to N-(3-methoxyphenyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide have been studied for their potential as kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating complete tumor stasis in certain human gastric carcinoma xenograft models following oral administration (Schroeder et al., 2009).
Analgesic Activity
Several studies have focused on the chemical modification of compounds to enhance analgesic activity without the significant side effects associated with traditional pain relief medications. For example, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide and its analogs were explored for their TRPV1 antagonistic properties, showing potential as analgesics with an improved pharmacological and tolerability profile compared to the lead compound (Nie et al., 2020).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, such as novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, have been synthesized and tested for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities, showing significant activity in these areas (Abu‐Hashem et al., 2020).
Antibacterial Applications
Research has also extended into the development of compounds with selective activity against bacterial persisters, a significant challenge in treating infections. One such study identified 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate as a compound that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells, highlighting a potential pathway for addressing antibiotic resistance (Kim et al., 2011).
Antiparkinsonian Activities
Compounds incorporating elements similar to the requested chemical structure have been synthesized and evaluated for their antiparkinsonian activities. Certain pyridine derivatives, for instance, demonstrated good activity comparable to known antiparkinsonian drugs, suggesting potential applications in the treatment of Parkinson's disease (Amr et al., 2008).
properties
IUPAC Name |
N-(3-methoxyphenyl)-1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-17-6-8-21(9-7-17)31-23-11-10-22(26-27-23)28-14-12-18(13-15-28)24(29)25-19-4-3-5-20(16-19)30-2/h3-11,16,18H,12-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIXTQRUORUQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860268.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2860269.png)
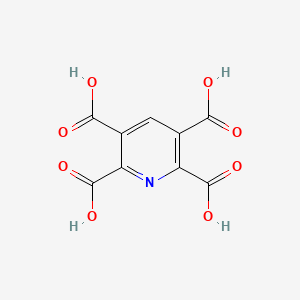
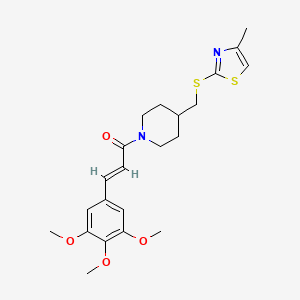
![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2860274.png)
![Tert-butyl N-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2860277.png)

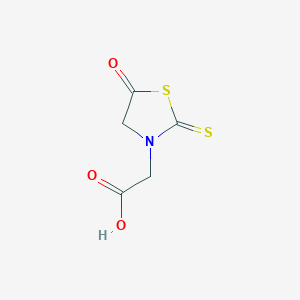
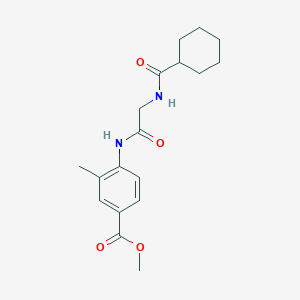
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2860284.png)
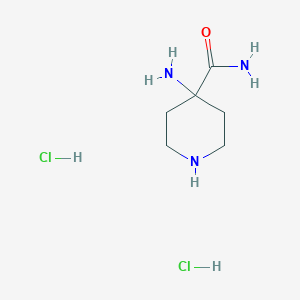
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide](/img/structure/B2860286.png)
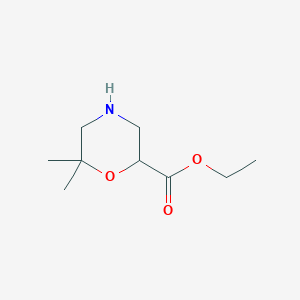
![7-cyclopropyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2860290.png)